molecular formula C8H15NO2 B14193848 (1R,2R)-1-Ethyl-2-nitrocyclohexane CAS No. 920985-38-2

(1R,2R)-1-Ethyl-2-nitrocyclohexane

Katalognummer: B14193848
CAS-Nummer: 920985-38-2
Molekulargewicht: 157.21 g/mol
InChI-Schlüssel: PEFGFCZACCPXCL-HTQZYQBOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2R)-1-Ethyl-2-nitrocyclohexane is a chiral organic compound with a cyclohexane ring substituted by an ethyl group at the first carbon and a nitro group at the second carbon The compound’s stereochemistry is defined by the (1R,2R) configuration, indicating the spatial arrangement of the substituents around the cyclohexane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Ethyl-2-nitrocyclohexane typically involves the nitration of (1R,2R)-1-ethylcyclohexane. One common method is the electrophilic nitration reaction, where (1R,2R)-1-ethylcyclohexane is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired enantiomerically pure product.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2R)-1-Ethyl-2-nitrocyclohexane undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using metal hydrides like lithium aluminum hydride.

    Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Reduction: (1R,2R)-1-Ethyl-2-aminocyclohexane.

    Oxidation: (1R,2R)-1-Ethyl-2-carboxycyclohexane.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(1R,2R)-1-Ethyl-2-nitrocyclohexane has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of chiral compounds.

    Medicinal Chemistry: The compound’s derivatives are explored for their potential pharmacological activities, including as precursors to drugs targeting specific biological pathways.

    Catalysis: It is used in the development of chiral catalysts for enantioselective reactions, enhancing the production of enantiomerically pure compounds.

    Material Science: The compound is investigated for its potential use in the synthesis of novel materials with unique properties.

Wirkmechanismus

The mechanism of action of (1R,2R)-1-Ethyl-2-nitrocyclohexane depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethyl group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R,2R)-1-Methyl-2-nitrocyclohexane: Similar structure with a methyl group instead of an ethyl group.

    (1R,2R)-1-Ethyl-2-aminocyclohexane: Reduction product of (1R,2R)-1-Ethyl-2-nitrocyclohexane.

    (1R,2R)-1-Ethyl-2-carboxycyclohexane: Oxidation product of this compound.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both an ethyl and a nitro group on the cyclohexane ring. This combination of functional groups and stereochemistry imparts distinct reactivity and potential applications compared to its analogs. The compound’s ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.

Eigenschaften

CAS-Nummer

920985-38-2

Molekularformel

C8H15NO2

Molekulargewicht

157.21 g/mol

IUPAC-Name

(1R,2R)-1-ethyl-2-nitrocyclohexane

InChI

InChI=1S/C8H15NO2/c1-2-7-5-3-4-6-8(7)9(10)11/h7-8H,2-6H2,1H3/t7-,8-/m1/s1

InChI-Schlüssel

PEFGFCZACCPXCL-HTQZYQBOSA-N

Isomerische SMILES

CC[C@@H]1CCCC[C@H]1[N+](=O)[O-]

Kanonische SMILES

CCC1CCCCC1[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.